![molecular formula C23H19Cl2N3O2 B4767341 2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-N-(2-ethoxyphenyl)acrylamide](/img/structure/B4767341.png)
2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-N-(2-ethoxyphenyl)acrylamide
Overview
Description
2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-N-(2-ethoxyphenyl)acrylamide is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the class of acrylamides and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-N-(2-ethoxyphenyl)acrylamide is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including cyclin-dependent kinases and histone deacetylases. Additionally, this compound can induce the production of reactive oxygen species, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-N-(2-ethoxyphenyl)acrylamide has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including cyclin-dependent kinases and histone deacetylases. Additionally, this compound can induce the production of reactive oxygen species, which can lead to DNA damage and cell death. This compound has also been found to have anti-inflammatory effects, where it can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-N-(2-ethoxyphenyl)acrylamide in lab experiments is its potential as an anticancer and anti-inflammatory agent. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which can affect cell viability and lead to false results.
Future Directions
There are several future directions for the research of 2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-N-(2-ethoxyphenyl)acrylamide. One of the significant areas of research is the development of new anticancer and anti-inflammatory agents based on the structure of this compound. Additionally, further studies are needed to understand the mechanism of action of this compound fully. Furthermore, the potential toxicity of this compound needs to be investigated further to ensure its safety for use in research and potential clinical applications.
Scientific Research Applications
2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-N-(2-ethoxyphenyl)acrylamide has potential applications in various scientific research fields. One of the significant applications of this compound is in medicinal chemistry, where it has been found to have potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to have potential as an anti-inflammatory agent, where it can inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(E)-2-cyano-3-[1-[(2,4-dichlorophenyl)methyl]pyrrol-2-yl]-N-(2-ethoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O2/c1-2-30-22-8-4-3-7-21(22)27-23(29)17(14-26)12-19-6-5-11-28(19)15-16-9-10-18(24)13-20(16)25/h3-13H,2,15H2,1H3,(H,27,29)/b17-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXQLFDNLZRYRV-SFQUDFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=CC2=CC=CN2CC3=C(C=C(C=C3)Cl)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CN2CC3=C(C=C(C=C3)Cl)Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-N-(2-ethoxyphenyl)prop-2-enamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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